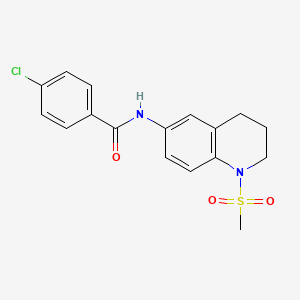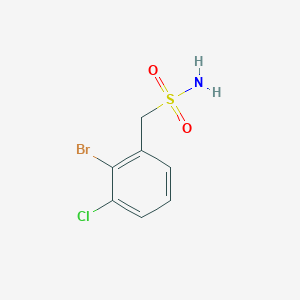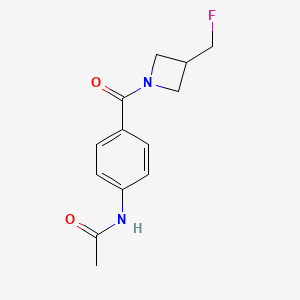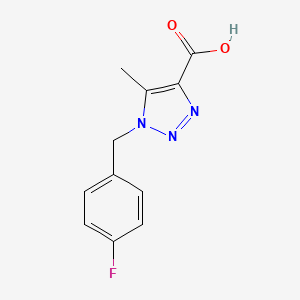![molecular formula C21H18ClN5O3 B2981090 N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251671-05-2](/img/structure/B2981090.png)
N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a chloro-substituted methylphenyl group, a methoxyphenyl group, an oxadiazol group, and an imidazol group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the phenyl groups) and heterocycles (in the imidazole and oxadiazole groups) could contribute to its stability and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the imidazole and oxadiazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the chloro and methoxy groups) could affect its solubility in different solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research into chloroacetamide herbicides, such as acetochlor and metolachlor, reveals their metabolism in human and rat liver microsomes, providing insights into their biotransformation and potential implications for environmental health. This study elucidates the metabolic pathways that could be relevant when investigating the metabolism of similar compounds for environmental safety assessments (Coleman et al., 2000).
Synthesis and Anticonvulsant Activity
The synthesis and evaluation of certain omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including structures similar to the queried compound, demonstrate their potential anticonvulsant activity. This line of research indicates the importance of structural modifications in enhancing biological activity, which could guide further investigation into the therapeutic applications of similar compounds (Aktürk et al., 2002).
Novel Oxadiazole Derivatives
A study focusing on the synthesis of a novel oxadiazole derivative containing a benzimidazole moiety presents a methodology that could be adapted for synthesizing and studying the compound . This research outlines the structural analysis and potential applications of such compounds in medicinal chemistry (Li Ying-jun, 2012).
Computational and Pharmacological Evaluation
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment and tumor inhibition, offers a framework for the assessment of similar compounds. This study highlights the utility of computational methods in predicting the biological activity of novel compounds, which could be relevant for the compound (Faheem, 2018).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-6-15(22)9-17(13)24-19(28)11-27-10-18(23-12-27)20-25-21(30-26-20)14-4-7-16(29-2)8-5-14/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEHRJUCDRFSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2981008.png)
![N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2981011.png)
![1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B2981012.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide](/img/structure/B2981014.png)



![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)
